molecular formula C17H16N4O2S B12023869 2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 497921-81-0

2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12023869
CAS No.: 497921-81-0
M. Wt: 340.4 g/mol
InChI Key: CODYGSVQVDRRRC-WOJGMQOQSA-N
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Description

2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenol group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a substitution reaction, where an ethoxy group is attached to the phenyl ring.

    Attachment of the Phenol Group: The phenol group is incorporated through a coupling reaction, often using a phenol derivative as a starting material.

    Final Assembly: The final compound is assembled by linking the triazole ring with the ethoxyphenyl and phenol groups through imine formation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling partners (e.g., boronic acids).

Scientific Research Applications

2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It is considered for use in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and phenol group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol include other triazole derivatives, such as:

    2-(((3-(4-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    2-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol:

    2-(((3-(3-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: The methyl group in this compound affects its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

497921-81-0

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-2-23-14-8-5-7-12(10-14)16-19-20-17(24)21(16)18-11-13-6-3-4-9-15(13)22/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+

InChI Key

CODYGSVQVDRRRC-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O

Origin of Product

United States

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